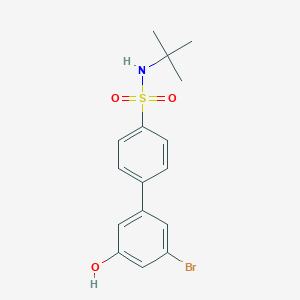
3-Bromo-5-(3-t-butylsulfamoylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-(3-t-butylsulfamoylphenyl)phenol, 95%, is an organic compound belonging to the class of brominated phenols. It is a white crystalline solid with a melting point of 195-197°C and a boiling point of 271-273°C. The compound has a molecular weight of 305.26 g/mol and a molecular formula of C14H17BrO2S. 3-Bromo-5-(3-t-butylsulfamoylphenyl)phenol, 95%, is a useful reagent for organic synthesis and has been used for a variety of applications, including the synthesis of pharmaceuticals, pesticides, and other organic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(3-t-butylsulfamoylphenyl)phenol, 95%, is not well understood. However, it is believed to act as a Lewis acid, which can facilitate the formation of covalent bonds between molecules. It is also believed to be capable of forming complexes with other molecules, which can affect the reactivity of the molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Bromo-5-(3-t-butylsulfamoylphenyl)phenol, 95%, are not well understood. However, it is believed to be a weak inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, it is believed to have antioxidant properties, which may be beneficial in the prevention of oxidative damage to cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Bromo-5-(3-t-butylsulfamoylphenyl)phenol, 95%, in laboratory experiments include its low cost, availability, and relatively low toxicity. It is also relatively stable under normal laboratory conditions and can be used in a variety of organic synthesis reactions. The main limitation of using this compound in laboratory experiments is its instability in the presence of strong acids and bases.
Future Directions
The potential future directions for 3-Bromo-5-(3-t-butylsulfamoylphenyl)phenol, 95%, include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery. In addition, further research into its mechanism of action and its potential uses in organic synthesis reactions could lead to the development of new and improved synthetic methods. Finally, further research into its potential antioxidant properties could lead to new therapeutic strategies for the prevention of oxidative damage to cells.
Synthesis Methods
3-Bromo-5-(3-t-butylsulfamoylphenyl)phenol, 95%, can be synthesized using a variety of methods. The most common method is the reaction of 3-bromo-5-hydroxybenzene with 3-t-butylsulfamoyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. The reaction takes place in an inert solvent such as dichloromethane or toluene. The reaction is typically carried out at a temperature of 80-90°C for a period of 2-3 hours.
Scientific Research Applications
3-Bromo-5-(3-t-butylsulfamoylphenyl)phenol, 95%, has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of pharmaceuticals, pesticides, and other organic compounds. It has also been used in the synthesis of a variety of heterocyclic compounds and as a catalyst in organic reactions. In addition, it has been used in the synthesis of a new class of compounds known as “brominated phenols” which have potential applications in the field of drug discovery.
properties
IUPAC Name |
3-(3-bromo-5-hydroxyphenyl)-N-tert-butylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO3S/c1-16(2,3)18-22(20,21)15-6-4-5-11(9-15)12-7-13(17)10-14(19)8-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGPUZGHIWZHMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

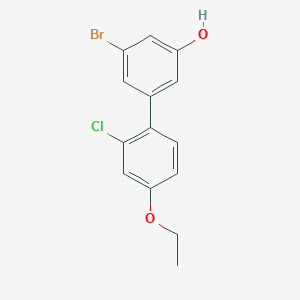
![3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%](/img/structure/B6383643.png)

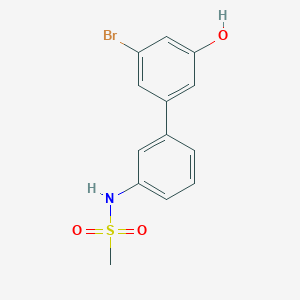
![3-Bromo-5-[3-(cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6383669.png)

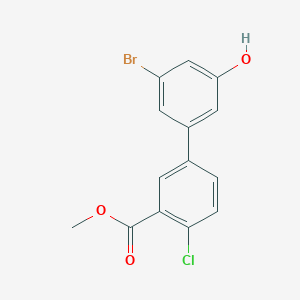



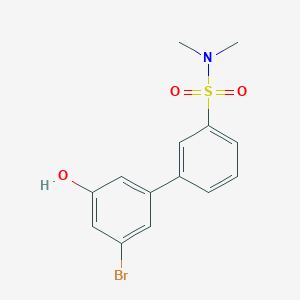

![3-Bromo-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6383714.png)
